N,N'-Diisopropyl-1,3-propanediamine

Catalog No.
S1896129
CAS No.
63737-71-3
M.F
C9H22N2
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diisopropyl-1,3-propanediamine

CAS Number

63737-71-3

Product Name

N,N'-Diisopropyl-1,3-propanediamine

IUPAC Name

N,N'-di(propan-2-yl)propane-1,3-diamine

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3

InChI Key

OAVPQXXPJZPXTA-UHFFFAOYSA-N

SMILES

CC(C)NCCCNC(C)C

Canonical SMILES

CC(C)NCCCNC(C)C

N,N'-Diisopropyl-1,3-propanediamine is an organic compound classified as a diamine. Its chemical formula is C9_9H22_{22}N2_2, and it has a molecular weight of approximately 158.28 g/mol. The compound features two isopropyl groups attached to a 1,3-propanediamine backbone, which contributes to its unique physical and chemical properties. It is a colorless liquid at room temperature and is miscible with water, making it suitable for various applications in chemical synthesis and industry .

No known mechanism of action for DIPD has been documented in scientific research.

  • Skin and eye irritation: Diamines can irritate or corrode skin and eyes upon contact [].
  • Toxicity: Depending on the specific diamine, some can be toxic if ingested or inhaled [].
  • Flammability: Some diamines are flammable liquids [].
Typical of primary amines. These include:

  • N-Alkylation: The compound can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: It can be acylated to form amides, which may be useful in synthesizing pharmaceuticals.
  • Condensation Reactions: The amine groups can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

These reactions are essential for synthesizing more complex organic molecules and materials .

N,N'-Diisopropyl-1,3-propanediamine can be synthesized through several methods:

  • Alkylation of 1,3-Propanediamine: This involves the reaction of 1,3-propanediamine with isopropyl bromide or iodide in the presence of a base such as sodium hydroxide.
  • Reductive Amination: The compound can also be synthesized via reductive amination of ketones or aldehydes with isopropylamine under reducing conditions.
  • Direct Amination: Another method involves the direct amination of propylene oxide with ammonia followed by alkylation.

These methods provide flexibility in synthesizing the compound based on availability and desired purity levels .

N,N'-Diisopropyl-1,3-propanediamine finds applications in various fields:

  • Chemical Synthesis: It serves as a building block in organic synthesis for pharmaceuticals and agrochemicals.
  • Catalysis: The compound can be used as a ligand in coordination chemistry.
  • Polymer Production: It may be involved in producing polyurethanes and other polymeric materials due to its reactivity with isocyanates.

These applications highlight its significance in both industrial and research settings .

N,N'-Diisopropyl-1,3-propanediamine can be compared with several similar compounds:

Compound NameChemical FormulaUnique Features
N,N'-Diethyl-1,3-propanediamineC7_7H18_{18}N2_2Contains ethyl groups; different steric properties
N,N'-Dimethyl-1,3-propanediamineC5_5H14_{14}N2_2Smaller size; often used in cosmetics due to lower reactivity
1,3-PropanediamineC3_3H10_{10}N2_2Lacks alkyl substituents; more reactive due to primary amines

The uniqueness of N,N'-Diisopropyl-1,3-propanediamine lies in its dual isopropyl substitution, which enhances its steric hindrance compared to other diamines. This property may influence its reactivity and applications in synthesis and catalysis .

N,N'-Diisopropyl-1,3-propanediamine (CAS 63737-71-3) emerged as a structurally specialized aliphatic diamine during the late 20th century, driven by advancements in organocatalysis and ligand design. While its exact discovery timeline remains undocumented in public literature, its synthesis methodologies align with innovations in secondary amine chemistry observed in the 1980s. The compound’s development paralleled the growing demand for sterically hindered ligands in transition-metal catalysis, particularly for stabilizing reactive intermediates in asymmetric synthesis. Early synthetic routes likely adapted reductive amination techniques used for diisopropylamine, as evidenced by shared catalytic systems involving copper chromite. Patent CN103333073B (2013) highlights analogous continuous-flow methods for related diamines, suggesting industrial scalability for N,N'-diisopropyl derivatives.

Nomenclature and Classification

The systematic IUPAC name for this compound is N,N'-di(propan-2-yl)propane-1,3-diamine, reflecting its three-carbon backbone with isopropyl substituents on both terminal amines. Common synonyms include N,N'-Diisopropyltrimethylenediamine and 1,3-Propanediamine, N¹,N³-bis(1-methylethyl)-, as cataloged in ChemicalBook. Classified as a secondary aliphatic diamine, it belongs to the broader category of α,ω-diamines, distinguished by its branched isopropyl groups. Its molecular formula, C₉H₂₂N₂ (MW 158.28 g/mol), places it within the C₃–C₁₀ range of industrially relevant diamines.

Table 1: Key Nomenclatural and Structural Data

PropertyValueSource
IUPAC NameN,N'-di(propan-2-yl)propane-1,3-diamine
CAS Registry Number63737-71-3
Molecular FormulaC₉H₂₂N₂
Common SynonymsDiisopropylpropylenediamine

Position in Aliphatic Diamine Chemistry

N,N'-Diisopropyl-1,3-propanediamine occupies a unique niche due to its steric hindrance and electron-donating capacity. Unlike linear analogs (e.g., N,N'-dimethyl-1,3-propanediamine), its isopropyl groups impose conformational rigidity, reducing undesired side reactions in coordination complexes. This structural feature aligns it with specialized diamines like N,N'-di-tert-butylethylenediamine, though its smaller substituents balance reactivity and accessibility. Within the aliphatic diamine hierarchy, it serves as a bridging ligand in organometallic chemistry, contrasting with simpler diamines used primarily as crosslinkers or intermediates.

Significance in Organic Chemistry Research

The compound’s significance stems from its dual role as a ligand precursor and building block in specialty chemical synthesis. Its ability to form stable chelates with transition metals (e.g., Ni, Pd) has enabled breakthroughs in catalytic C–C coupling reactions. Recent studies emphasize its utility in synthesizing chiral catalysts for enantioselective hydrogenation, leveraging its configurational stability to enhance stereochemical outcomes. Furthermore, its incorporation into polymeric matrices improves thermal stability in epoxy resins, a critical advancement for high-performance composites.

Molecular Formula and Weight Analysis

N,N'-Diisopropyl-1,3-propanediamine exhibits the molecular formula C₉H₂₂N₂, representing a symmetrical diamine compound with two isopropyl substituents attached to the terminal nitrogen atoms of a three-carbon propyl backbone [1] [2] [3]. The compound possesses a molecular weight of 158.28 grams per mole, with a more precise exact molecular weight of 158.2844 grams per mole as determined through high-resolution mass spectrometry [2] [3]. The monoisotopic mass has been calculated at 158.178299 atomic mass units, reflecting the most abundant isotopic composition of carbon-12, hydrogen-1, and nitrogen-14 [1].

The molecular composition analysis reveals nine carbon atoms, twenty-two hydrogen atoms, and two nitrogen atoms, indicating a fully saturated aliphatic diamine structure [1] [4] [5]. The molecular weight distribution among constituent elements shows carbon contributing approximately 68.3% of the total molecular mass, hydrogen accounting for 14.0%, and nitrogen representing 17.7% of the overall molecular weight [1] [2]. The Chemical Abstracts Service registry number 63737-71-3 provides unique identification for this compound in chemical databases [1] [2] [4].

Table 1: Fundamental Molecular Properties of N,N'-Diisopropyl-1,3-propanediamine

PropertyValueSource
Molecular FormulaC₉H₂₂N₂NIST, ChemSpider
CAS Registry Number63737-71-3NIST, ChemSpider
Molecular Weight (g/mol)158.28Multiple sources
Exact Molecular Weight (g/mol)158.2844NIST WebBook
Monoisotopic Mass (g/mol)158.178299ChemSpider
Density (g/mL at 25°C)0.805Sigma-Aldrich
Boiling Point (°C)186.1-187.0Multiple sources
Boiling Point (°C/mmHg)77/15Sigma-Aldrich
Melting Point (°C)37.5 (estimate)Literature estimate
Flash Point (°C)63.9-64.4Multiple sources
Refractive Index (n20/D)1.432Sigma-Aldrich
pKa (predicted)10.83±0.29Predicted value

Structural Elucidation and Conformational Analysis

The structural architecture of N,N'-Diisopropyl-1,3-propanediamine consists of a linear three-carbon propanediamine backbone with isopropyl groups substituted at both terminal nitrogen atoms [1] [6] [7]. The IUPAC Standard International Chemical Identifier Key OAVPQXXPJZPXTA-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [2] [3]. The compound's Simplified Molecular Input Line Entry System notation CC(C)NCCCNC(C)C clearly illustrates the connectivity pattern, showing the central propyl chain connecting two secondary amine groups, each bearing an isopropyl substituent [8] [4].

Conformational analysis reveals significant rotational freedom around the carbon-carbon single bonds within the propyl backbone, allowing for multiple stable conformers [9] [10]. The molecule possesses six rotatable bonds, contributing to its conformational flexibility and enabling various spatial arrangements of the isopropyl substituents [9]. The presence of two secondary amine groups introduces additional conformational considerations due to the lone pair electrons on each nitrogen atom, which can influence the preferred molecular conformations through intramolecular interactions [11] [12].

The three-dimensional structure exhibits potential C₂ symmetry when the molecule adopts specific conformations where both isopropyl groups occupy equivalent spatial positions relative to the central propyl backbone [1] [13]. However, the inherent flexibility of the aliphatic chain allows for asymmetric conformations, particularly in solution phase where thermal motion promotes interconversion between different conformational states [9] [10].

Table 2: Structural Characteristics Analysis

Structural FeatureDescription/CountSignificance
Backbone Chain Length3-carbon propyl chainDefines backbone flexibility
Nitrogen Atom Count2Determines basicity and coordination
Secondary Amine Groups2Secondary amine character
Isopropyl Substituents2Steric bulk and branching
Carbon-Carbon Single Bonds8Backbone connectivity
Carbon-Nitrogen Bonds4N-substituent attachment
Total Hydrogen Atoms22Molecular mass contribution
Molecular SymmetryC₂ symmetry possibleConformational preferences
Lone Pairs on Nitrogen2 (one per nitrogen)Electron pair availability
Rotatable Bonds6Conformational freedom

Bond Angles and Molecular Geometry

The molecular geometry of N,N'-Diisopropyl-1,3-propanediamine is characterized by tetrahedral arrangements around each carbon atom and pyramidal geometry at the nitrogen centers [10] [14]. The carbon atoms within the propyl backbone exhibit standard tetrahedral bond angles of approximately 109.5 degrees, typical for sp³ hybridized carbon centers in saturated aliphatic systems [9] [10]. The isopropyl substituents maintain similar tetrahedral geometries, with the central carbon of each isopropyl group bonded to three methyl carbons and one nitrogen atom [15] [16].

The nitrogen atoms in the secondary amine groups adopt pyramidal geometry due to the presence of one lone pair of electrons on each nitrogen center [12] [14]. This pyramidal arrangement results in bond angles that deviate from the ideal tetrahedral angle, typically measuring approximately 107-108 degrees for the carbon-nitrogen-carbon angle, reflecting the increased space requirement of the lone pair electrons [12] [14]. The nitrogen-carbon bond lengths involving the propyl backbone are approximately 1.47-1.49 Angstroms, consistent with typical secondary amine carbon-nitrogen single bond distances [11].

The overall molecular geometry exhibits significant flexibility due to unrestricted rotation around the carbon-carbon and carbon-nitrogen single bonds [9] [10]. This rotational freedom allows the molecule to adopt extended, folded, or intermediate conformations depending on environmental conditions and intermolecular interactions [17] [9]. The steric bulk of the isopropyl substituents influences the preferred conformations by creating repulsive interactions when brought into close proximity through backbone rotation [15] [18].

Electronic Structure and Electron Distribution

The electronic structure of N,N'-Diisopropyl-1,3-propanediamine is dominated by the presence of two nitrogen atoms, each contributing a lone pair of electrons that significantly influences the molecule's chemical behavior [11] [12]. Each nitrogen atom possesses five valence electrons, with three participating in covalent bonds and two forming a non-bonding lone pair [12] [14]. These lone pairs are primarily responsible for the compound's basic character, with a predicted pKa value of 10.83±0.29, indicating strong basicity comparable to other secondary aliphatic amines [7] [14].

The molecular orbital structure features highest occupied molecular orbitals primarily located on the nitrogen atoms, reflecting the electron-rich nature of the amine functional groups [19] [20]. The electron distribution analysis reveals that the nitrogen lone pairs serve as the primary sites for electrophilic attack and coordination with metal centers or protons [11] [12]. The secondary amine character of both nitrogen centers enhances their nucleophilic properties compared to tertiary amines, as the lone pairs are more accessible for bonding interactions [11] [14].

Computational studies on related propanediamine derivatives indicate that the frontier molecular orbitals exhibit significant contributions from the nitrogen p-orbitals, with the highest occupied molecular orbital energy levels typically ranging from -2.9 to -3.0 electron volts [21] [20]. The electron density distribution shows concentration around the nitrogen atoms, with the carbon framework providing structural support while contributing minimal electron density to the reactive sites [21] [20]. The electronic coupling between the two nitrogen centers through the propyl backbone is minimal due to the saturated nature of the connecting carbon chain [22] [11].

Isomerism Possibilities and Stereochemistry

N,N'-Diisopropyl-1,3-propanediamine presents limited stereochemical complexity due to the absence of asymmetric carbon centers and the symmetrical nature of its substitution pattern [9] [10]. The molecule does not contain any chiral centers, as all carbon atoms are either primary, secondary, or tertiary without the four different substituents required for chirality [9] [18]. The isopropyl groups themselves do not create stereogenic centers, as the central carbon of each isopropyl group is bonded to two equivalent methyl groups [15] [18] [16].

The primary isomerism consideration involves conformational isomerism arising from rotation around the carbon-carbon and carbon-nitrogen single bonds [9] [10]. Multiple conformational isomers exist in rapid equilibrium at room temperature, with interconversion occurring readily through bond rotation [9] [10]. The energy barriers for these rotational processes are relatively low, typically less than 3-5 kilocalories per mole, allowing for free rotation under normal conditions [17] [9].

Geometric isomerism is not applicable to this compound due to the absence of double bonds or ring structures that would restrict rotation [9] [10]. The flexible nature of the aliphatic backbone prevents the formation of distinct geometric isomers that could be isolated at room temperature [9] [10]. However, the molecule can adopt various conformational states, including extended conformations where the isopropyl groups are maximally separated, and more compact conformations where steric interactions between substituents influence the preferred arrangements [17] [9].

State and Appearance at Standard Conditions

N,N'-Diisopropyl-1,3-propanediamine exists as a colorless liquid at standard temperature and pressure conditions [1] [2] [3]. The compound maintains its liquid state across typical ambient conditions, with no reported melting point indicating that it remains liquid well below room temperature [4] [1] [5] [2] [6] [3]. The molecular structure, comprising a three-carbon aliphatic chain with two secondary amine groups substituted with isopropyl moieties, contributes to its fluid nature at ambient conditions. The bulky isopropyl substituents prevent efficient molecular packing that would otherwise promote crystallization, thereby maintaining the liquid state [1] [2] [3].

Boiling Point and Phase Transition Characteristics

The compound exhibits distinct boiling behavior under different pressure conditions. At standard atmospheric pressure (760 mmHg), N,N'-Diisopropyl-1,3-propanediamine has a boiling point of 186-187°C [4] [5]. Under reduced pressure conditions (15 mmHg), the boiling point decreases significantly to 77°C [1] [2] [6] [3], demonstrating the expected inverse relationship between pressure and boiling temperature.

Pressure (mmHg)Boiling Point (°C)Reference Sources
1577 [1] [2] [6] [3]
760186-187 [4] [5]

The relatively high boiling point at atmospheric pressure reflects the presence of intermolecular hydrogen bonding between the amine groups of adjacent molecules, which requires additional thermal energy to overcome during vaporization. The flash point of the compound is reported as 64-67°C [4] [1] [5] [2] [6] [3], indicating significant fire hazard considerations for handling and storage.

Refractive Index and Optical Properties

The refractive index of N,N'-Diisopropyl-1,3-propanediamine is consistently reported as n₂₀/D = 1.432 across multiple sources [4] [1] [5] [2] [6] [3]. This measurement, taken at 20°C using the sodium D-line (589 nm), provides important optical characterization data. The refractive index value is typical for aliphatic diamines and reflects the compound's molecular structure and density.

PropertyValueTemperature (°C)Reference Sources
Refractive Index (n₂₀/D)1.43220 [4] [1] [5] [2] [6] [3]

This optical property is valuable for compound identification and purity assessment through refractometry. The compound appears colorless in visible light, indicating no significant electronic transitions in the visible spectrum region.

Density and Viscosity Parameters

The density of N,N'-Diisopropyl-1,3-propanediamine has been measured across multiple sources with slight variations. The most commonly reported values range from 0.805 to 0.809 g/mL at 25°C [4] [1] [5] [2] [6] [3].

SourceDensity (g/mL at 25°C)Reference
Sigma-Aldrich0.805 [1] [2] [3]
ChemSrc0.809 [5]
ChemicalBook0.805 [6]
ChemSrc (alternate)0.8±0.1 [4]

The density measurements indicate that the compound is less dense than water, which is consistent with its organic nature and aliphatic structure. The relatively low density reflects the presence of bulky isopropyl groups that create significant steric hindrance and reduce molecular packing efficiency.

While specific viscosity data for N,N'-Diisopropyl-1,3-propanediamine was not found in the literature search, the viscosity can be estimated based on structural similarities to related compounds. The presence of branched alkyl substituents and the flexibility of the propylene chain would be expected to result in moderate viscosity values typical of secondary amines.

Solubility Profile in Various Solvents

N,N'-Diisopropyl-1,3-propanediamine exhibits variable solubility depending on the solvent system, largely determined by the balance between its polar amine functionalities and lipophilic isopropyl substituents.

Solvent ClassSolubilityMechanism
WaterLimitedHydrogen bonding through amine groups
AlcoholsGoodHydrogen bonding with hydroxyl groups
EthersGoodCompatible with ether oxygen atoms
Aromatic hydrocarbonsModerateSoluble due to aliphatic character
Chlorinated solventsGoodNon-polar interactions
KetonesGoodDipole-dipole interactions
Polar aprotic solventsGoodGeneral compatibility

The limited water solubility results from the significant hydrophobic character imparted by the two isopropyl groups, despite the presence of basic amine centers capable of hydrogen bonding. The compound shows enhanced solubility in organic solvents where both polar and non-polar interactions can be accommodated.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis: The proton NMR spectrum of N,N'-Diisopropyl-1,3-propanediamine would be expected to show characteristic patterns based on the molecular structure:

  • Methyl protons (CH₃): δ 0.9-1.1 ppm, appearing as doublets due to coupling with the adjacent methine protons
  • Methylene protons (CH₂): δ 1.6-1.8 ppm, complex multipiples due to coupling with adjacent carbons
  • Methine protons (CH): δ 2.6-2.8 ppm, septets due to coupling with six equivalent methyl protons
  • N-CH₂ protons: δ 2.4-2.6 ppm, complex patterns due to multiple coupling interactions

¹³C NMR Analysis: The carbon-13 spectrum would display signals for:

  • Methyl carbons: δ 23-24 ppm
  • Propylene chain CH₂: δ 32-34 ppm
  • N-CH₂ carbons: δ 47-49 ppm
  • Methine carbons (NCH): δ 50-52 ppm

Infrared (IR) Spectroscopy

The infrared spectrum would exhibit characteristic absorption bands:

  • N-H stretching: 3300-3500 cm⁻¹ (medium to strong intensity)
  • C-H stretching: 2800-3000 cm⁻¹ (strong intensity)
  • C-N stretching: 1000-1200 cm⁻¹ (medium intensity)
  • C-H bending: 1350-1480 cm⁻¹ (medium intensity)

Mass Spectrometry

Mass spectrometric analysis would show:

  • Molecular ion peak: m/z = 158 (may be weak due to amine fragmentation)
  • Base peak: Likely m/z = 30 (CH₂=NH₂⁺) from α-cleavage
  • Fragment ions: Loss of isopropyl groups (M-43) and propylene chain fragments

The fragmentation pattern would be dominated by α-cleavage adjacent to the nitrogen atoms, characteristic of aliphatic amines, producing stable iminium ion fragments.

Additional Spectroscopic Properties

Vapor Pressure: 0.6±0.4 mmHg at 25°C [4], indicating moderate volatility at ambient conditions.

UV-Visible Spectroscopy: The compound shows no significant absorption in the visible region, consistent with its colorless appearance. Ultraviolet absorption would occur below 250 nm due to n→σ* transitions of the lone pairs on nitrogen.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

63737-71-3

Wikipedia

N,N'-Diisopropyl-1,3-propanediamine

Dates

Last modified: 08-16-2023

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